molecular formula C13H13NO4 B11867047 2-Carboxyindole-3-butyric acid CAS No. 31529-29-0

2-Carboxyindole-3-butyric acid

Cat. No.: B11867047
CAS No.: 31529-29-0
M. Wt: 247.25 g/mol
InChI Key: IAFOXRHFSQERNU-UHFFFAOYSA-N
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Description

2-Carboxyindole-3-butyric acid is a chemical compound with the molecular formula C13H13NO4 It is a derivative of indole, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Carboxyindole-3-butyric acid can be achieved through various methods. One common approach involves the use of isatins and dimethyl sulfoxide (DMSO) via a one-carbon translocation process. This method includes the in situ generation of α,β-unsaturated methylvinylsulfoxide, followed by amide bond cleavage and ring closure . Another method involves the use of hollow mesoporous silica nanoparticles as nanocarriers for the loading of indole-3-butyric acid, which can then be converted to this compound .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the use of advanced nanotechnology and optimized reaction conditions can potentially enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: 2-Carboxyindole-3-butyric acid undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to participate in Suzuki–Miyaura coupling reactions, which are widely used for carbon-carbon bond formation . Additionally, it can undergo oxidative reactions, such as the Fenton reaction, which involves the generation of reactive oxygen species .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include boron reagents for Suzuki–Miyaura coupling and iron (Fe2+) for oxidative reactions. The conditions for these reactions vary, with Suzuki–Miyaura coupling typically requiring mild and functional group-tolerant conditions .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling can produce various substituted indole derivatives, while oxidative reactions can lead to the formation of oxidized products.

Comparison with Similar Compounds

  • Indole-3-acetic acid
  • Indole-3-butyric acid
  • Indole-3-carboxylic acid
  • Indole-3-formaldehyde

Comparison: 2-Carboxyindole-3-butyric acid is unique due to its specific structure and the presence of both carboxy and butyric acid groups. This structural uniqueness allows it to participate in a variety of chemical reactions and biological processes that are distinct from other indole derivatives. For example, while indole-3-acetic acid is a well-known plant hormone, this compound serves as a precursor that can be converted to indole-3-acetic acid, thereby playing a crucial role in auxin homeostasis .

Properties

CAS No.

31529-29-0

Molecular Formula

C13H13NO4

Molecular Weight

247.25 g/mol

IUPAC Name

3-(3-carboxypropyl)-1H-indole-2-carboxylic acid

InChI

InChI=1S/C13H13NO4/c15-11(16)7-3-5-9-8-4-1-2-6-10(8)14-12(9)13(17)18/h1-2,4,6,14H,3,5,7H2,(H,15,16)(H,17,18)

InChI Key

IAFOXRHFSQERNU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)C(=O)O)CCCC(=O)O

Origin of Product

United States

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